7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazine class. This compound is characterized by its unique structure, which consists of an imidazole ring fused to a pyridazine moiety. The presence of a methyl group at the seventh position contributes to its chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its pharmacological potential, particularly as a scaffold for developing therapeutics targeting various biological pathways.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its derivatives have been explored in medicinal chemistry for their biological activities, including antimicrobial and anticancer properties.
7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine falls under the classification of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often investigated for their potential as drug candidates.
The synthesis of 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine can be approached through several methods:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time. For instance, using polar solvents can improve solubility and reactivity of intermediates, while microwave-assisted techniques can significantly reduce reaction times and improve yields.
The molecular structure of 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine features:
The molecular formula for 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine is , with a molecular weight of approximately 164.17 g/mol. The compound's structural data can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its configuration.
7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as the use of catalysts or specific solvents that enhance reactivity.
The mechanism of action for 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine typically involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that modifications at various positions on the imidazo[4,5-d]pyridazine framework can significantly alter its biological activity and selectivity towards different targets.
7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine is typically a solid at room temperature with varying degrees of solubility in organic solvents depending on its specific derivatives.
Key chemical properties include:
Relevant data from studies indicate that structural modifications can enhance solubility and stability profiles.
7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine and its derivatives have potential applications in:
The exploration of imidazopyridazine heterocycles represents a significant chapter in medicinal chemistry, beginning with foundational synthetic work in the early 1960s by Yoneda and coworkers [4]. These nitrogen-bridged bicyclic structures—characterized by a 9-membered [5,6]-fused ring system—initially demonstrated modest central nervous system effects (analgesic, sedative) in pioneering pharmacological assessments. The subsequent decades witnessed systematic optimization of synthetic methodologies, enabling comprehensive functionalization at all carbon-hydrogen positions through electrophilic and nucleophilic aromatic substitutions, cross-coupling reactions, and metal-free oxidative couplings [4]. This chemical versatility transformed imidazopyridazines from laboratory curiosities into privileged scaffolds for drug discovery.
A pivotal milestone occurred in 2012 with the U.S. Food and Drug Administration approval of ponatinib, an imidazo[1,2-b]pyridazine-containing tyrosine kinase inhibitor for chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [4]. This clinical validation stimulated intensive research into structurally related scaffolds, including the [4,5-d] regioisomer. Concurrently, advanced synthetic strategies emerged for installing critical pharmacophores, particularly at the C4 and C7 positions, enabling systematic structure-activity relationship (SAR) studies. The evolutionary trajectory culminated in derivatives like 7-methyl-1H-imidazo[4,5-d]pyridazin-4-amine, where strategic methylation enhances pharmacokinetic properties while preserving target engagement capabilities [4].
Table 1: Historical Development of Imidazopyridazine Therapeutics
Time Period | Key Advancement | Significance |
---|---|---|
Early 1960s | Initial synthesis by Yoneda et al. | Established core synthetic routes for imidazo[1,2-b]pyridazines |
1980s-1990s | Functionalization methodologies developed | Enabled regioselective modifications at all scaffold positions |
2012 | FDA approval of ponatinib (Iclusig®) | Clinical validation of the scaffold in oncology |
2010s-Present | Exploration of [4,5-d] regioisomers | Focused optimization leading to 7-methyl-1H-imidazo[4,5-d]pyridazin-4-amine |
The structural resemblance between imidazopyridazines and endogenous purines underpins their biological relevance. 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine serves as a strategic bioisostere of adenine, where the pyridazine ring replaces the pyrimidine component of purine. This substitution introduces distinct electronic and steric properties: the pyridazine ring exhibits a higher dipole moment (approximately 4.22 D) compared to pyrimidine (2.42 D) or pyrazine (0.87 D), facilitating stronger electrostatic interactions with biological targets [4]. Additionally, the presence of adjacent nitrogen atoms within the pyridazine ring enhances hydrogen-bonding capacity—particularly with kinase hinge regions—while the scaffold maintains favorable π-stacking capabilities essential for binding to ATP pockets [4] .
The 4-amino group in 7-methyl-1H-imidazo[4,5-d]pyridazin-4-amine directly mimics the C6-amino group in adenine, serving as a critical hydrogen bond donor/acceptor for anchoring to kinase backbones. Computational analyses reveal that the 7-methyl group induces subtle conformational adjustments that optimize hydrophobic contacts within enzyme subsites, thereby enhancing binding affinity and selectivity [4]. This strategic methylation also mitigates metabolic vulnerabilities associated with unsubstituted analogues, particularly oxidative degradation at the C7 position. When compared to triazine-based purine mimetics (e.g., pyrazolo[1,5-a][1,3,5]triazines), the imidazo[4,5-d]pyridazine core offers superior solubility profiles due to its balanced lipophilicity (calculated LogP ≈ 0.9) and presence of multiple hydrogen-bonding acceptors [5] .
Table 2: Bioisosteric Relationships Between Purine and Imidazopyridazine Scaffolds
Structural Feature | Purine System | 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine | Pharmacological Impact |
---|---|---|---|
Core Bicyclic System | Imidazo[4,5-d]pyrimidine | Imidazo[4,5-d]pyridazine | Enhanced dipole moment strengthens target interactions |
Amino Group Position | C6 (Adenine) | C4 | Mimics adenine's H-bonding pattern in kinase binding sites |
Carbon Site Equivalent | C7 position | Methyl group at C7 | Improves metabolic stability and hydrophobic contacts |
Nitrogen Distribution | 1,3,7,9-tetraazanaphthalene | 1,2,4,5,7-pentaazanaphthalene | Increased H-bond acceptor capacity and aqueous solubility |
The emergence of 7-methyl-1H-imidazo[4,5-d]pyridazin-4-amine as a promising pharmacophore reflects deliberate optimization efforts within the imidazopyridazine series. Unlike early-generation derivatives with unsubstituted C7 positions, the methyl group confers significant metabolic stabilization by blocking cytochrome P450-mediated oxidation, thereby extending plasma half-life in preclinical models [4]. This modification maintains the compound's molecular weight advantage (MW = 149.16 g/mol), ensuring compatibility with lead-like property space (MW < 350) while introducing steric guidance for target selectivity [8].
This compound serves as a versatile synthetic intermediate for generating targeted inhibitors, particularly against kinases involved in oncogenic signaling. Its structural architecture enables efficient decoration at three key positions: 1) The N1 nitrogen can be alkylated to modulate solubility and permeability; 2) The C4-amino group serves as a handle for acylations or sulfonylations to explore backbone hydrogen bonding; and 3) The C7-methyl group provides a site for deuterium exchange or fluorination to further optimize pharmacokinetics [8]. The compound's balanced physiochemical properties (cLogP ≈ 0.5-1.0; TPSA ≈ 70 Ų) align with Lipinski's criteria for oral bioavailability, making it particularly attractive for developing orally administered therapeutics . Recent chemical proteomics studies confirm its selective engagement with kinase subfamilies, including MNK (MAP kinase-interacting kinases) and CK1 (casein kinase 1), positioning it as a privileged scaffold for cancer and inflammation-focused discovery programs [3] [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0